4,4,5,5-Tetramethyl-2-(1-(m-tolyl)vinyl)-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC17369256
Molecular Formula: C15H21BO2
Molecular Weight: 244.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21BO2 |
|---|---|
| Molecular Weight | 244.14 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[1-(3-methylphenyl)ethenyl]-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C15H21BO2/c1-11-8-7-9-13(10-11)12(2)16-17-14(3,4)15(5,6)18-16/h7-10H,2H2,1,3-6H3 |
| Standard InChI Key | BLDULZCXCVAHPE-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=CC(=C2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4,4,5,5-tetramethyl-2-[1-(3-methylphenyl)ethenyl]-1,3,2-dioxaborolane, reflects its core structure: a 1,3,2-dioxaborolane ring with four methyl substituents at positions 4 and 5, coupled with a vinyl group bearing a meta-tolyl (3-methylphenyl) moiety . The dioxaborolane ring, commonly referred to as a pinacol boronate ester, stabilizes the boron center through chelation, enhancing its shelf life and handling properties compared to free boronic acids .
Key Structural Features:
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Boron Coordination: The boron atom is tetracoordinated, bonded to two oxygen atoms from the dioxaborolane ring and the vinyl group.
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Steric Environment: The tetramethyl substituents on the dioxaborolane ring create a sterically hindered environment, influencing regioselectivity in coupling reactions .
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Conjugation: The vinyl group facilitates conjugation between the boron center and the aromatic ring, modulating electronic effects during reactivity .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. As reported in The Journal of Organic Chemistry, the ¹H NMR spectrum (500 MHz, CDCl₃) displays signals at δ 7.38 (d, J = 8.0 Hz, 2H) and 7.13 (d, J = 8.0 Hz, 2H), corresponding to the meta-tolyl aromatic protons. The vinyl protons resonate as doublets at δ 6.04 (d, J = 3.2 Hz, 1H) and 6.00 (d, J = 3.2 Hz, 1H), confirming the trans configuration . The ¹³C NMR spectrum (100 MHz, CDCl₃) reveals peaks at δ 138.5 (aromatic quaternary carbon), 136.7 (vinyl carbon), and 24.8 (methyl carbons on the dioxaborolane ring) .
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 7.38 (d, 2H), δ 6.04 (d, 1H) | Aromatic and vinyl protons |
| ¹³C NMR | δ 138.5, 136.7, 24.8 | Aromatic, vinyl, and methyl environments |
| ¹¹B NMR | δ 30.2 (benzene-d₆) | Tetracoordinated boron center |
| IR | 2977 cm⁻¹ (C-H stretch), 1388 cm⁻¹ (B-O) | Functional group vibrations |
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via hydroboration or transition-metal-catalyzed borylation of prefunctionalized alkenes. A notable method involves the palladium-catalyzed coupling of 1-(m-tolyl)vinyl bromide with bis(pinacolato)diboron (B₂pin₂), yielding the target compound in 56% isolated yield .
Reaction Conditions:
This method emphasizes the importance of steric and electronic modulation by the pinacol ligand, which prevents undesired side reactions such as protodeborylation.
Industrial-Scale Production
While detailed industrial protocols are proprietary, patent literature highlights the use of continuous flow reactors to enhance yield and purity. Key challenges include minimizing boron leaching and ensuring consistent stereochemical outcomes .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s primary application lies in Suzuki-Miyaura reactions, where it couples with aryl halides or triflates to form biaryl systems. For example, reaction with 4-bromoanisole under Pd catalysis produces 4-methoxy-3'-methylbiphenyl, a precursor to liquid crystal materials .
Table 2: Representative Coupling Reactions
| Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|
| 4-Bromoanisole | 4-Methoxy-3'-methylbiphenyl | 78 | Pd(OAc)₂, SPhos, K₂CO₃ |
| 2-Naphthyl Triflate | 2-(3-Methylphenyl)naphthalene | 65 | PdCl₂(dppf), CsF |
Tandem Reactions and Complexity Generation
Recent advances exploit the compound’s vinylboronate moiety in tandem sequences. For instance, a one-pot hydroboration/Suzuki coupling with 1-iodonaphthalene yields polycyclic aromatic hydrocarbons (PAHs) with >90% stereoretention .
Recent Research and Future Directions
Stereoselective Functionalization
A 2014 study demonstrated the compound’s utility in stereoselective allylic amination, achieving dr (diastereomeric ratio) values >20:1 using chiral phosphine ligands . This opens avenues for asymmetric synthesis of bioactive molecules.
Materials Science Innovations
Ongoing research explores its incorporation into organic semiconductors and metal-organic frameworks (MOFs), leveraging its rigid aromatic-boronate hybrid structure for enhanced charge transport .
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